molecular formula C22H21N3O4 B11125662 N-(3-acetylphenyl)-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

N-(3-acetylphenyl)-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

Cat. No.: B11125662
M. Wt: 391.4 g/mol
InChI Key: XIYZIBVWVXOBLW-UHFFFAOYSA-N
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Description

N-(3-ACETYLPHENYL)-4-ETHYL-1,5-DIOXO-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLINE-3A-CARBOXAMIDE is a complex organic compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their significant biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of N-(3-ACETYLPHENYL)-4-ETHYL-1,5-DIOXO-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLINE-3A-CARBOXAMIDE involves several steps. One common method includes the cyclocondensation of appropriate precursors under specific conditions. For instance, the reaction of 3-acetylphenylamine with ethyl acetoacetate in the presence of a catalyst can lead to the formation of the desired quinazoline derivative . Industrial production methods often employ transition-metal-catalyzed reactions, which provide efficient and high-yield synthesis routes .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(3-ACETYLPHENYL)-4-ETHYL-1,5-DIOXO-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLINE-3A-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in cancer cell proliferation. The pathways involved often include apoptosis and cell cycle regulation .

Comparison with Similar Compounds

Similar compounds include other quinazoline derivatives such as pyrazolo[1,5-a]quinazolines and indole derivatives. These compounds share some biological activities but differ in their specific structures and mechanisms of action . The uniqueness of N-(3-ACETYLPHENYL)-4-ETHYL-1,5-DIOXO-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLINE-3A-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct biological properties.

Properties

Molecular Formula

C22H21N3O4

Molecular Weight

391.4 g/mol

IUPAC Name

N-(3-acetylphenyl)-4-ethyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide

InChI

InChI=1S/C22H21N3O4/c1-3-24-20(28)17-9-4-5-10-18(17)25-19(27)11-12-22(24,25)21(29)23-16-8-6-7-15(13-16)14(2)26/h4-10,13H,3,11-12H2,1-2H3,(H,23,29)

InChI Key

XIYZIBVWVXOBLW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=CC=CC(=C4)C(=O)C

Origin of Product

United States

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